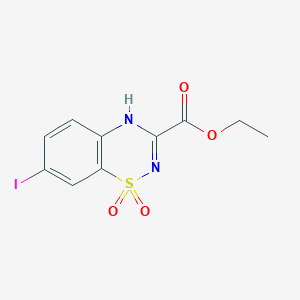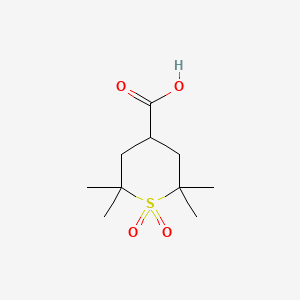
(3,4-Dibromophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dibromophenyl)hydrazine: is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of hydrazine, where two bromine atoms are substituted at the 3rd and 4th positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: One common method for preparing (3,4-Dibromophenyl)hydrazine involves the diazotization of 3,4-dibromoaniline followed by reduction. The process typically includes:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: (3,4-Dibromophenyl)hydrazine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrazones: Formed by the reaction with aldehydes or ketones.
Substituted Phenylhydrazines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (3,4-Dibromophenyl)hydrazine is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Anticancer Research: Some studies have explored the use of hydrazine derivatives in cancer treatment, focusing on their ability to induce apoptosis in cancer cells.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its reactivity with various substrates.
Mecanismo De Acción
The mechanism of action of (3,4-Dibromophenyl)hydrazine involves its interaction with biological molecules, leading to various biochemical effects. The compound can form hydrazones with carbonyl-containing biomolecules, affecting their function. Additionally, its bromine atoms can participate in halogen bonding, influencing molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds:
(2,4-Dibromophenyl)hydrazine: Similar in structure but with bromine atoms at the 2nd and 4th positions.
(3,5-Dibromophenyl)hydrazine: Bromine atoms at the 3rd and 5th positions.
(4-Bromophenyl)hydrazine: Only one bromine atom at the 4th position.
Uniqueness:
Positional Isomerism: The specific positioning of bromine atoms in (3,4-Dibromophenyl)hydrazine can lead to different reactivity and interaction profiles compared to its isomers.
Propiedades
Fórmula molecular |
C6H6Br2N2 |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
(3,4-dibromophenyl)hydrazine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
Clave InChI |
GAJWNTLEKRZSTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







